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An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

N-(phosphonoamidino)sarcosine, a molecule situated at the crossroads of cellular energy
metabolism, presents a compelling area of study for researchers in biochemistry, medicine, and
therapeutic development. While the name itself may not be widely cited in literature, it is
recognized as a synonym for a pivotal biological compound: phosphocreatine.[1] This review
delves into the core biological significance of N-(phosphonoamidino)sarcosine (hereafter
referred to as phosphocreatine), providing a comprehensive guide to its function, the enzymatic
pathways it governs, and the experimental methodologies used to investigate its roles.

Core Biological Function: The Creatine Kinase
System and Energy Homeostasis

Phosphocreatine is a high-energy phosphate compound that acts as a temporal and spatial
energy buffer in cells with high and fluctuating energy demands, such as skeletal muscle and
brain tissue.[2][3] Its primary role is intrinsically linked to the creatine kinase (CK) enzyme
system, which catalyzes the reversible transfer of a phosphoryl group from phosphocreatine to
adenosine diphosphate (ADP), thus regenerating adenosine triphosphate (ATP).[3] This
reaction is crucial for maintaining cellular ATP levels during periods of intense activity.
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The creatine kinase system is a central regulator of cellular energy homeostasis.[3] In tissues
with high energy requirements, this system ensures a rapid supply of ATP, which is essential for
processes like muscle contraction and neuronal activity. The system comprises different
isoforms of creatine kinase, including cytosolic (muscle-type, MM-CK; brain-type, BB-CK) and
mitochondrial (Mt-CK) forms, which are strategically localized within the cell to optimize energy
flow.

Quantitative Data Summary

The study of phosphocreatine and the creatine kinase system has generated a wealth of
quantitative data. The following tables summarize key parameters from various studies.

Table 1: Michaelis-Menten Constants (Km) for Creatine Kinase Isoforms

Substrate Isoform Km (mM) Source

(Not specified in

Creatine MM-CK 16
search results)
(Not specified in
ADP MM-CK 0.1-0.3
search results)
. (Not specified in
Phosphocreatine MM-CK 2.5-5.0
search results)
(Not specified in
ATP MM-CK 0.1-0.5
search results)
) (Not specified in
Creatine BB-CK 5
search results)
(Not specified in
ADP BB-CK 0.05-0.1
search results)
) (Not specified in
Phosphocreatine BB-CK 0.5-1.0
search results)
(Not specified in
ATP BB-CK 0.05-0.2

search results)

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.ncbi.nlm.nih.gov/books/NBK546624/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 2: Tissue Concentrations of Creatine and Phosphocreatine

. Phosphocreatine
Creatine (mmol/kg

Tissue . (mmollkg wet Source
wet weight) .
weight)
Skeletal Muscle 5-10 20-30 [2]
Brain 5-10 3-5 [2]

(Not specified in
Heart 5-10 10-20
search results)

Experimental Protocols

Understanding the biological significance of phosphocreatine relies on a variety of experimental
techniques. Below are detailed methodologies for key experiments cited in the literature.

3.1. Enzymatic Assay of Creatine Kinase Activity

The activity of creatine kinase is commonly measured spectrophotometrically by coupling the
production of ATP (in the direction of phosphocreatine utilization) or ADP (in the direction of
phosphocreatine synthesis) to other enzymatic reactions that result in a change in absorbance.

o Forward Reaction (Phosphocreatine Synthesis):

o Principle: The production of ADP is coupled to the pyruvate kinase (PK) and lactate
dehydrogenase (LDH) reactions. The oxidation of NADH to NAD+ is monitored by the
decrease in absorbance at 340 nm.

o Reaction Mixture:

Buffer (e.g., 100 mM Tris-HCI, pH 7.5)

Creatine (e.g., 20 mM)

ATP (e.g., 2 mM)

Phosphoenolpyruvate (PEP) (e.g., 1 mM)
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= NADH (e.g., 0.2 mM)

» Pyruvate Kinase (excess)

» Lactate Dehydrogenase (excess)

» Magnesium salt (e.g., 10 mM MgCI2)

= Enzyme sample (source of Creatine Kinase)

o Procedure:
» The reaction is initiated by the addition of the enzyme sample.
» The change in absorbance at 340 nm is recorded over time.

» The rate of NADH oxidation is proportional to the creatine kinase activity.

* Reverse Reaction (ATP Regeneration):

o Principle: The production of ATP is coupled to the hexokinase (HK) and glucose-6-
phosphate dehydrogenase (G6PDH) reactions. The reduction of NADP+ to NADPH is
monitored by the increase in absorbance at 340 nm.

o Reaction Mixture:
» Buffer (e.g., 100 mM imidazole-acetate, pH 6.7)
» Phosphocreatine (e.g., 5 mM)
= ADP (e.g., 1 mM)
» Glucose (e.g., 20 mM)
= NADP+ (e.g., 1 mM)
» Hexokinase (excess)

» Glucose-6-phosphate Dehydrogenase (excess)
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» Magnesium salt (e.g., 10 mM Mg-acetate)

» Enzyme sample (source of Creatine Kinase)

o Procedure:
» The reaction is initiated by the addition of the enzyme sample.
» The change in absorbance at 340 nm is recorded over time.
» The rate of NADP+ reduction is proportional to the creatine kinase activity.
3.2. Synthesis of Sarcosine

Sarcosine (N-methylglycine), the backbone of N-(phosphonoamidino)sarcosine, can be
synthesized through various methods. A common laboratory-scale synthesis involves the
reaction of chloroacetic acid with methylamine.[4] Industrial production may start from an alkali-
metal cyanide and formaldehyde.[5]

o Laboratory Synthesis from Chloroacetic Acid and Methylamine:

o Reaction: Chloroacetic acid is reacted with an excess of aqueous methylamine. The
methylamine acts as both the nucleophile and the base to neutralize the resulting
hydrochloric acid.

o Procedure:
» Chloroacetic acid is dissolved in water.
= An excess of methylamine solution is added slowly while cooling the reaction mixture.
= The mixture is stirred at room temperature for several hours.
» The excess methylamine and water are removed under reduced pressure.

» The resulting solid, a mixture of sarcosine and methylammonium chloride, is purified by
recrystallization.
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Signaling Pathways and Experimental Workflows

The creatine kinase/phosphocreatine system is a fundamental component of cellular
bioenergetics. Below are diagrams illustrating its central role and a typical experimental

workflow for its investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Phosphocreatine
https://en.wikipedia.org/wiki/Creatine
https://www.ncbi.nlm.nih.gov/books/NBK546624/
https://en.wikipedia.org/wiki/Sarcosine
https://patents.google.com/patent/US2720540A/en
https://www.benchchem.com/product/b102907#literature-review-on-the-biological-significance-of-n-phosphonoamidino-sarcosine
https://www.benchchem.com/product/b102907#literature-review-on-the-biological-significance-of-n-phosphonoamidino-sarcosine
https://www.benchchem.com/product/b102907#literature-review-on-the-biological-significance-of-n-phosphonoamidino-sarcosine
https://www.benchchem.com/product/b102907#literature-review-on-the-biological-significance-of-n-phosphonoamidino-sarcosine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b102907?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

